molecular formula C9H10F3N3O3 B14918302 Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate

Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate

Cat. No.: B14918302
M. Wt: 265.19 g/mol
InChI Key: SMRSBWLFBFWQQM-UHFFFAOYSA-N
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Description

Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetate): Similar structure but lacks the glycinate moiety.

    Ethyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate: Similar structure with an ethyl group instead of a methyl group.

    Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)alaninate: Similar structure with an alanine moiety instead of glycine.

Uniqueness: Methyl (2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetyl)glycinate is unique due to the presence of both the trifluoromethyl group and the glycinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3N3O3

Molecular Weight

265.19 g/mol

IUPAC Name

methyl 2-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C9H10F3N3O3/c1-18-8(17)4-13-7(16)5-15-3-2-6(14-15)9(10,11)12/h2-3H,4-5H2,1H3,(H,13,16)

InChI Key

SMRSBWLFBFWQQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC(=N1)C(F)(F)F

Origin of Product

United States

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